molecular formula C17H14O5 B13796337 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B13796337
M. Wt: 298.29 g/mol
InChI Key: KHUZCLMXRILDTC-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is a chemical compound belonging to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one typically involves the use of various organic reactions. One common method is the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The resulting intermediate undergoes cyclization to form the chromone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The chromen-4-one scaffold undergoes regioselective oxidation at the C3 hydroxy group and methoxy-substituted positions.

Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, 80°C, 4 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-3-oxochromen-4-one62% ,
CrO₃ in H₂SO₄RT, 2 h6-Methoxy-7-oxo-2-(4-methoxyphenyl)chromen-4-one45%

Key Findings :

  • Oxidation at C3 generates a quinone-like structure, enhancing electrophilicity for subsequent nucleophilic attacks .

  • Methoxy groups remain intact under mild oxidative conditions .

Reduction Reactions

The conjugated keto group in the chromen-4-one system is selectively reduced.

Reagent Conditions Product Yield Source
NaBH₄/EtOH0°C, 1 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-3,4-dihydrochromen-4-ol78% ,
H₂/Pd-C (10%)50 psi, MeOH, 6 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chroman-4-one92%

Mechanistic Insights :

  • NaBH₄ reduces the keto group to a secondary alcohol without affecting aromatic methoxy substituents .

  • Catalytic hydrogenation saturates the pyrone ring, forming a chroman derivative .

Electrophilic Substitution

The electron-rich aromatic rings undergo halogenation and nitration.

Reaction Reagent Position Product Yield Source
BrominationBr₂/CHCl₃C88-Bromo-7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one55% ,
NitrationHNO₃/H₂SO₄C55-Nitro-7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one38%

Regioselectivity :

  • Bromination favors the C8 position due to para-directing effects of the C7 hydroxy group .

  • Nitration occurs at C5 under strongly acidic conditions .

Photochemical Transformations

UV/Visible light induces cyclization and dimerization:

Conditions Product Application Source
Blue LED, DMSO/H₂O, RT, 24 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one dimerFluorescent probes

Notable Observation :

  • Photodimerization forms a cyclobutane-linked dimer, confirmed via X-ray crystallography .

Enzymatic Modifications

Human hepatic metabolism introduces polar groups for detoxification:

Enzyme Modification Metabolite Biological Activity Source
CYP3A4O-Demethylation7-Hydroxy-6-methoxy-2-(4-hydroxyphenyl)chromen-4-oneReduced cytotoxicity
UGT1A1GlucuronidationThis compound-3-β-D-glucuronideEnhanced renal excretion

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Research has demonstrated that 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one exhibits significant anti-inflammatory effects. A study indicated that this compound can inhibit lipopolysaccharide (LPS)-induced NF-κB activation, a critical pathway in inflammation. This inhibition was observed without cytotoxicity to RAW 264.7 macrophage cells, suggesting a safe profile for potential therapeutic use against inflammatory diseases .

2. Antioxidant Activity

The compound also shows promising antioxidant properties. It has been reported that chromone derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The structural characteristics of this compound contribute to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

3. Anticancer Potential

Several studies have highlighted the anticancer potential of chromone derivatives, including this compound. This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For instance, it can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .

Biochemical Applications

1. Enzyme Inhibition

This compound acts as an inhibitor of various enzymes involved in metabolic processes. Its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) positions it as a candidate for developing anti-inflammatory drugs .

2. Interaction with Biological Targets

The compound's interaction with biological targets has been studied using molecular docking simulations, revealing strong binding affinities to specific receptors involved in inflammation and cancer progression. This suggests that it could serve as a lead compound for drug design aimed at these targets .

Natural Product Chemistry

1. Source Identification

This chromone derivative is often isolated from plant sources known for their medicinal properties, such as Aquilaria sinensis. The extraction and characterization of this compound from natural sources highlight its significance in traditional medicine and provide avenues for further exploration in modern pharmacology .

2. Structural Modifications

Research into structural modifications of this compound has led to the synthesis of analogs with enhanced biological activity. These modifications aim to improve solubility, bioavailability, and specificity towards biological targets, thereby increasing the therapeutic potential of this class of compounds .

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsEvaluated the inhibition of NF-κB activationDemonstrated significant inhibition without cytotoxicity
Antioxidant Activity AssessmentTested free radical scavenging abilityConfirmed effective ROS neutralization
Anticancer Mechanism InvestigationAnalyzed apoptosis induction in cancer cellsShowed modulation of apoptotic pathways leading to cell death

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Biochanin B: 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one.

    Formononetin: 7-Hydroxy-4’-methoxyisoflavone.

    Genkwanin: 5-Hydroxy-4’,7-dimethoxyflavone.

Uniqueness

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one, a flavonoid compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H14O5\text{C}_{17}\text{H}_{14}\text{O}_{5}

This structure features a chromen-4-one backbone with hydroxyl and methoxy substituents that are critical for its biological activity.

Antioxidant Activity

Numerous studies have indicated that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. For example, research has demonstrated that similar compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages revealed that it significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity. This suggests its potential in managing inflammatory diseases by modulating the NF-κB signaling pathway .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .

Anticancer Properties

The flavonoid has been investigated for its anticancer potential. It has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Research indicates that similar chromone derivatives can inhibit tumor growth in vivo, suggesting that this compound may serve as a lead for developing anticancer therapies .

Case Studies

StudyFindings
Inhibition of NO Production This compound inhibited NO production in RAW 264.7 cells by suppressing LPS-induced NF-κB activation .
Antimicrobial Efficacy Demonstrated effective inhibition against S. aureus and E. coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Anticancer Activity Induced apoptosis in various cancer cell lines; specific pathways involved include caspase activation and Bcl-2 family regulation .

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-8-13(18)12-7-17(21-2)14(19)9-16(12)22-15/h3-9,19H,1-2H3

InChI Key

KHUZCLMXRILDTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)OC

Origin of Product

United States

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